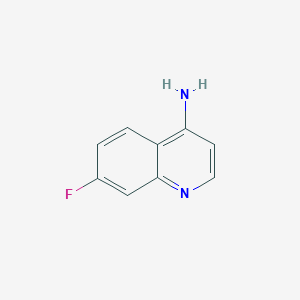

7-Fluoroquinolin-4-amine

Übersicht

Beschreibung

7-Fluoroquinolin-4-amine is a chemical compound derived from quinolineThe incorporation of a fluorine atom into the quinoline ring enhances its biological activity and provides unique properties that make it valuable for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoroquinolin-4-amine typically involves the fluorination of quinoline derivatives. One common method is the nucleophilic substitution of halogen atoms in quinoline with fluorine. This can be achieved through cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations .

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include the use of organometallic compounds and cross-coupling reactions to introduce the fluorine atom into the quinoline ring .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Fluoroquinolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, enhancing their biological and chemical properties .

Wissenschaftliche Forschungsanwendungen

Antimalarial Activity

7-Fluoroquinolin-4-amine and its derivatives have demonstrated promising antimalarial properties. Research indicates that compounds within this class can inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria. Novel derivatives have been synthesized that exhibit comparable or superior activity to traditional antimalarials like chloroquine, particularly against drug-resistant strains of the parasite . The mechanism is believed to involve interference with the parasite's heme detoxification pathway, similar to other quinoline-based drugs.

Antiprotozoal Properties

In addition to antimalarial activity, this compound has shown potential against other protozoan infections. Studies have reported its effectiveness against Trypanosoma brucei, the causative agent of sleeping sickness. Some derivatives were found to possess moderate antitrypanosomal activity, indicating their potential as leads for developing new treatments for protozoal diseases .

Antiviral Applications

Recent investigations have explored the antiviral properties of this compound derivatives against various viruses, including HIV. Certain compounds have been identified as non-nucleoside inhibitors of HIV-1, suggesting a mechanism that disrupts viral replication . This application is particularly relevant given the ongoing need for effective antiviral therapies.

Cancer Research

The quinoline scaffold, including this compound, has been studied for its anticancer properties. Some derivatives have shown selective cytotoxicity against cancer cell lines, indicating potential as anticancer agents. For instance, modifications to the quinoline structure can enhance its ability to inhibit tumor cell proliferation by disrupting DNA synthesis .

Synthesis and Chemical Applications

The compound serves as an important building block in synthetic organic chemistry. Its unique structure allows for further modifications that can lead to the development of more complex molecules with tailored biological activities. Techniques such as nucleophilic substitution reactions are commonly employed to synthesize various derivatives that retain or enhance the desired pharmacological effects .

Material Science

Beyond biological applications, this compound has been investigated for its potential use in material science. Its unique electronic properties make it suitable for developing advanced materials with specific functionalities, such as sensors or electronic devices.

Table 1: Summary of Biological Activities

Table 2: Synthetic Pathways

Wirkmechanismus

The mechanism of action of 7-Fluoroquinolin-4-amine involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By stabilizing the enzyme-DNA complex, it prevents the progression of the replication fork, leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

- Norfloxacin

- Pefloxacin

- Ciprofloxacin

- Ofloxacin

Comparison: 7-Fluoroquinolin-4-amine is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct biological activities. Compared to other fluoroquinolones, it may exhibit different levels of antibacterial activity and spectrum of action. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for further research and development .

Biologische Aktivität

7-Fluoroquinolin-4-amine is a compound that has gained significant attention in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial agent. This article explores the compound's mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a fluorine atom at the 7-position and an amine group at the 4-position of the quinoline ring. This specific substitution pattern enhances its biological activity, making it a valuable compound in drug development.

The primary mechanism of action for this compound involves its interaction with bacterial enzymes critical for DNA synthesis, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for maintaining DNA topology during replication and transcription.

- Target Enzymes : The compound binds to the enzyme-DNA complex, stabilizing DNA strand breaks induced by these enzymes.

- Biochemical Pathways : By inhibiting these enzymes, this compound disrupts bacterial DNA replication, ultimately leading to cell death.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound achieves high serum concentrations with lower minimum inhibitory concentrations (MICs), making it effective against various bacterial strains. The compound's stability under physiological conditions further supports its potential as a therapeutic agent.

Biological Activity Overview

The biological activities of this compound extend beyond antibacterial effects. Research has shown potential applications in antiviral and anticancer therapies:

| Activity Type | Description |

|---|---|

| Antimicrobial | Effective against a range of Gram-positive and Gram-negative bacteria. |

| Antiviral | Investigated for activity against viral pathogens through enzyme inhibition. |

| Anticancer | Exhibits cytotoxic effects on various cancer cell lines by interfering with cellular processes. |

Antimicrobial Efficacy

A study demonstrated that this compound exhibited potent antibacterial activity against Escherichia coli and Staphylococcus aureus, with MIC values significantly lower than those of traditional antibiotics. The compound's ability to penetrate bacterial membranes enhances its efficacy.

Antiviral Potential

In vitro studies indicated that this compound could inhibit the replication of certain viruses by targeting viral polymerases. This suggests a potential role in developing antiviral therapies, particularly against RNA viruses.

Anticancer Activity

Research involving various cancer cell lines revealed that this compound induces apoptosis through the activation of caspase pathways. The compound's ability to disrupt mitochondrial function was also noted, contributing to its anticancer properties.

Biochemical Analysis

The biochemical properties of this compound include:

- Interaction with Enzymes : It shows strong binding affinity to bacterial DNA-gyrase, inhibiting its function.

- Cellular Effects : Alters cell signaling pathways, affecting gene expression and cellular metabolism.

- Temporal Stability : The compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature.

Eigenschaften

IUPAC Name |

7-fluoroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTMOJNRHULDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90589051 | |

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

948293-49-0 | |

| Record name | 7-Fluoroquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90589051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.